![molecular formula C13H8F3NO2S B2588083 2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid CAS No. 478080-58-9](/img/structure/B2588083.png)

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

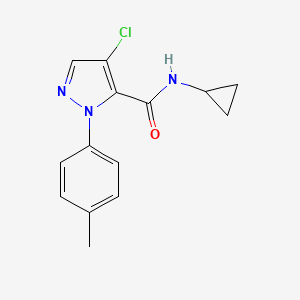

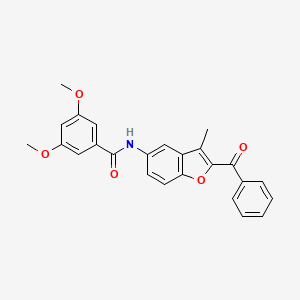

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic acid, also known as TFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. TFPB is a sulfhydryl-reactive compound that has been shown to selectively modify cysteine residues in proteins, which makes it a valuable tool for studying protein structure and function.

Wissenschaftliche Forschungsanwendungen

Chemistry and Catalysis

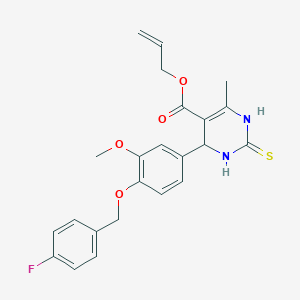

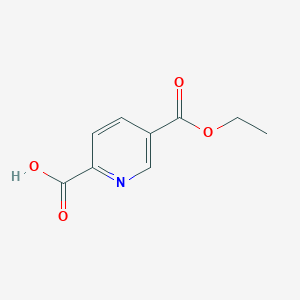

2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylbenzoic acid and related compounds have been explored in various chemical syntheses and catalytic processes. For instance, trifluoromethanesulfonic (triflic) acid has been identified as an excellent catalyst for inducing cyclisation of homoallylic sulfonamides to give pyrrolidines, highlighting the potential of related compounds in facilitating complex chemical transformations (Haskins & Knight, 2002). Additionally, the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes showcases the utility of sulfanyl compounds in the base-induced chemiluminescence, a process relevant for analytical chemistry applications (Watanabe et al., 2010).

Organic Synthesis

In organic synthesis, 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylbenzoic acid derivatives are utilized for the preparation of complex molecules. For example, the synthesis and biological evaluation of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole demonstrate the compound's role in generating heterocyclic ring systems with potential pharmaceutical applications (Fathima et al., 2021). Similarly, new ionic liquids such as sulfonic acid functionalized pyridinium chloride have been synthesized and characterized for their efficiency as catalysts in the solvent-free synthesis of various organic compounds, illustrating the versatility of sulfanylbenzoic acid derivatives in facilitating environmentally friendly chemical reactions (Moosavi‐Zare et al., 2013).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylbenzoic acid have been explored for their antimicrobial and anticancer properties. For example, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities reveal the potential of these compounds in developing new therapeutic agents (Bayrak et al., 2009). Furthermore, new 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles have been synthesized and evaluated for their antimicrobial, antimycobacterial, and anticancer activities, indicating the broad spectrum of biological activities exhibited by sulfanylbenzoic acid derivatives (Patel et al., 2013).

Eigenschaften

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2S/c14-13(15,16)8-5-6-11(17-7-8)20-10-4-2-1-3-9(10)12(18)19/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCSSPAIYVMAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2588002.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide](/img/structure/B2588003.png)

![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2588005.png)

![7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588007.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2588010.png)

![Ethyl 2-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2588011.png)

![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2588018.png)